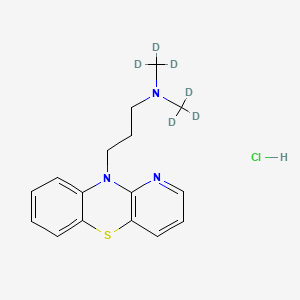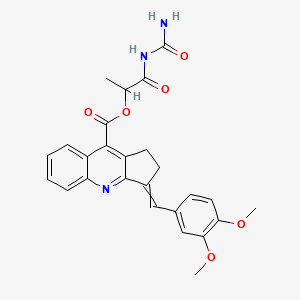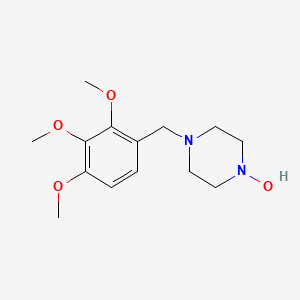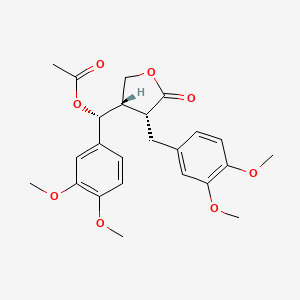
(17alpha)-4,17-Dihydroxy-17-methylandrost-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-4-en-3-one, 4,17-dihydroxy-17-methyl-, (17α)- is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone. It is known for its significant biological activity and is used in various scientific research applications. The compound has a molecular formula of C20H30O3 and a molecular weight of 318.45.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-en-3-one, 4,17-dihydroxy-17-methyl-, (17α)- involves multiple steps, starting from basic steroidal precursors. One common method involves the hydroxylation of testosterone derivatives. The reaction conditions typically include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 4 and 17 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process may include steps such as crystallization, filtration, and purification to obtain the final product with a purity of over 99% .
Analyse Chemischer Reaktionen
Types of Reactions
Androst-4-en-3-one, 4,17-dihydroxy-17-methyl-, (17α)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Androst-4-en-3-one, 4,17-dihydroxy-17-methyl-, (17α)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses in treating hormonal imbalances and muscle wasting conditions.
Industry: Utilized in the production of performance-enhancing drugs and supplements.
Wirkmechanismus
The compound exerts its effects by binding to androgen receptors in the body. This binding activates specific signaling pathways that regulate gene expression and protein synthesis. The molecular targets include various enzymes and transcription factors involved in muscle growth and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxytestosterone (4,17β-dihydroxyandrost-4-en-3-one): Another synthetic AAS with similar anabolic properties.
11α-Hydroxy-17α-methyl testosterone: Known for its potent anabolic effects.
Fluoxymesterone: A fluorinated derivative with enhanced anabolic activity.
Uniqueness
Androst-4-en-3-one, 4,17-dihydroxy-17-methyl-, (17α)- is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activity and stability. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20-/m1/s1 |
InChI-Schlüssel |
RXXBBHGCAXVBES-NTSZXJHNSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)

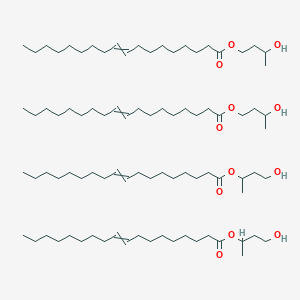
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
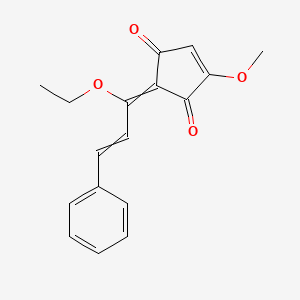
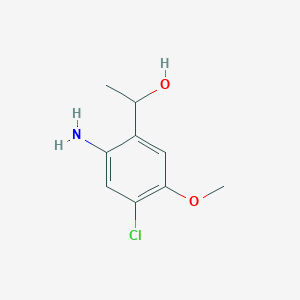
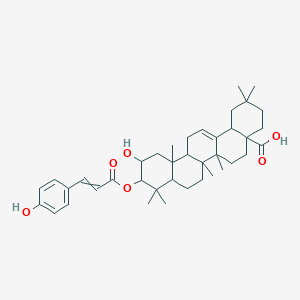
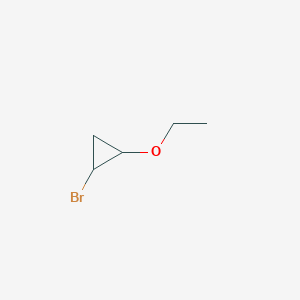
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
